molecular formula C7H12O5S B12550730 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid CAS No. 145995-98-8

1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid

Katalognummer: B12550730
CAS-Nummer: 145995-98-8
Molekulargewicht: 208.23 g/mol
InChI-Schlüssel: RTZNGLQAICCIFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a sulfonic acid group and a methacryloyl group, making it highly reactive and useful in polymer synthesis and other chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid typically involves the reaction of methacrylic acid with 3-chloropropane-1-sulfonic acid, followed by neutralization with a base such as potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for monitoring and controlling reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid involves its ability to form strong ionic interactions due to the presence of the sulfonic acid group. This allows it to interact with various molecular targets, including proteins and other polymers, facilitating processes such as ion exchange, polymerization, and cross-linking. The methacryloyl group enables it to participate in radical polymerization, forming stable polymer networks .

Vergleich Mit ähnlichen Verbindungen

  • 2-Acrylamido-2-methyl-1-propanesulfonic acid
  • 3-Sulfopropyl methacrylate potassium salt
  • Methacrylic acid 3-sulfopropyl ester potassium salt

Comparison: 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid is unique due to its combination of a methacryloyl group and a sulfonic acid group, which provides both reactivity and ionic character. This makes it more versatile compared to similar compounds that may only possess one of these functional groups. Its ability to undergo polymerization and form ionic interactions makes it particularly valuable in applications requiring both properties .

Eigenschaften

CAS-Nummer

145995-98-8

Molekularformel

C7H12O5S

Molekulargewicht

208.23 g/mol

IUPAC-Name

1-(2-methylprop-2-enoyloxy)propane-2-sulfonic acid

InChI

InChI=1S/C7H12O5S/c1-5(2)7(8)12-4-6(3)13(9,10)11/h6H,1,4H2,2-3H3,(H,9,10,11)

InChI-Schlüssel

RTZNGLQAICCIFI-UHFFFAOYSA-N

Kanonische SMILES

CC(COC(=O)C(=C)C)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.